molecular formula C4H11NO4S B3281758 N-(1,3-dihydroxypropan-2-yl)methanesulfonamide CAS No. 740801-47-2

N-(1,3-dihydroxypropan-2-yl)methanesulfonamide

Cat. No.: B3281758
CAS No.: 740801-47-2
M. Wt: 169.20
InChI Key: VVAJAQDNGVTSIW-UHFFFAOYSA-N
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Description

N-(1,3-dihydroxypropan-2-yl)methanesulfonamide: is an organic compound with the molecular formula C4H11NO4S and a molecular weight of 169.2 g/mol . It is characterized by the presence of a methanesulfonamide group attached to a 1,3-dihydroxypropan-2-yl moiety. This compound is typically found as a white solid that is soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-dihydroxypropan-2-yl)methanesulfonamide can be achieved through the reaction of methanesulfonyl chloride with 1,3-dihydroxypropan-2-amine under basic conditions. The reaction is typically carried out in an aqueous medium with a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,3-dihydroxypropan-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • N-(2-hydroxyethyl)methanesulfonamide
  • N-(2,3-dihydroxypropyl)methanesulfonamide
  • N-(1,2-dihydroxyethyl)methanesulfonamide

Comparison: N-(1,3-dihydroxypropan-2-yl)methanesulfonamide is unique due to the presence of two hydroxyl groups on the propyl chain, which can enhance its solubility and reactivity compared to similar compounds. The specific positioning of these hydroxyl groups also influences its chemical behavior and interactions with biological targets .

Properties

IUPAC Name

N-(1,3-dihydroxypropan-2-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO4S/c1-10(8,9)5-4(2-6)3-7/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAJAQDNGVTSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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